2-Methoxy-5-methylphenylthiourea
Overview
Description
2-Methoxy-5-methylphenylthiourea is an organic compound with the molecular formula C9H12N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a thiourea moiety (-NH-C(=S)-NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylphenylthiourea can be synthesized through the reaction of 2-methoxy-5-methylaniline with potassium thiocyanate. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-5-methylphenylthiourea has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylthiourea
- 2-Methylphenylthiourea
- 5-Methylphenylthiourea
Comparison
2-Methoxy-5-methylphenylthiourea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKUQBKZOAIUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352963 | |
Record name | 2-METHOXY-5-METHYLPHENYLTHIOUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88686-29-7 | |
Record name | 2-METHOXY-5-METHYLPHENYLTHIOUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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